1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound belonging to the class of phenylpropanols It features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(2,3-Dimethoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol: Similar structure with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenethylamine: An analogue with an ethylamine chain instead of a propanol chain.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with additional methoxy and triazole groups.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by its unique structural features, including a phenolic structure with methoxy groups at the 2 and 3 positions of the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.
Structural Characteristics
The molecular formula of this compound allows for significant solubility and reactivity, which are critical for its biological activity. The presence of methoxy groups enhances its binding affinity to biological targets, potentially modulating their activity. Below is a summary of its structural features:
Feature | Description |
---|---|
Phenolic Structure | Contains a benzene ring with two methoxy groups |
Functional Groups | Alcohol (-OH) and methoxy (-OCH₃) |
Molecular Formula | C₁₁H₁₄O₃ |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
Research indicates that the compound's mechanism can vary based on the biological context in which it is studied.
Biological Activities
Studies have reported various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations suggest potential effectiveness against certain bacterial strains.
- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.
Case Study: Antiproliferative Effects
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μM. The IC50 value was determined to be approximately 40 μM for Hela cells, suggesting a strong antiproliferative effect .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. Below is a comparison table highlighting key differences:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Two methoxy groups; branched propanol chain | Antiproliferative; antimicrobial |
3-(4-Methoxyphenyl)-2-methylpropan-1-ol | One methoxy group; similar propanol chain | Moderate antiproliferative effects |
Cinnamic Acid Derivative | No methoxy groups; linear structure | Strong larvicidal activity |
Applications in Medicinal Chemistry
The compound's unique properties make it an attractive candidate for further research in medicinal chemistry. Its potential applications include:
- Drug Development : As a lead compound for synthesizing new therapeutic agents.
- Biological Studies : To elucidate mechanisms of action and interactions with biological systems.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-8(2)11(13)9-6-5-7-10(14-3)12(9)15-4/h5-8,11,13H,1-4H3 |
InChI Key |
XQGOBEURMFRJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)OC)OC)O |
Origin of Product |
United States |
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